

# Health and safety information for 2,4-Dibromoaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Dibromoaniline

Cat. No.: B146533

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **2,4-Dibromoaniline**

## Abstract

This technical guide provides a comprehensive overview of the health and safety information for **2,4-Dibromoaniline** (CAS No. 615-57-6). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document consolidates data on its physicochemical properties, toxicological profile, handling procedures, and emergency measures. Detailed experimental protocols for key toxicological assays are described, and hypothesized metabolic and toxicity signaling pathways are visualized to provide a deeper understanding of its biological interactions. All data is compiled from publicly available safety data sheets, chemical databases, and scientific literature.

## Chemical Identification and Physical Properties

**2,4-Dibromoaniline** is a substituted aromatic amine.<sup>[1]</sup> It appears as a beige or white to light yellow crystalline solid.<sup>[1][2][3]</sup>

| Property          | Value                                           | Source(s)                                                   |
|-------------------|-------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 615-57-6                                        | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Molecular Weight  | 250.92 g/mol                                    | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Appearance        | Beige / White to light yellow crystalline solid | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Odor              | Faint, rotten-egg like                          | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Melting Point     | 78-82 °C                                        | <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Boiling Point     | 264.8 ± 20.0 °C at 760 mmHg                     | <a href="#">[6]</a>                                         |
| Water Solubility  | Insoluble / Sparingly soluble                   | <a href="#">[3]</a>                                         |
| LogP              | 3.26                                            | <a href="#">[6]</a>                                         |
| Stability         | Stable under normal storage conditions          | <a href="#">[3]</a>                                         |

## Hazard Identification and Classification

**2,4-Dibromoaniline** is classified as a hazardous chemical. It is toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[\[2\]](#)[\[4\]](#) It causes significant skin and eye irritation and may lead to respiratory irritation.[\[2\]](#)[\[4\]](#) Prolonged or repeated exposure may cause damage to organs.[\[4\]](#)

| Hazard Class                  | GHS Category                | Hazard Statement                                                        | Source(s) |
|-------------------------------|-----------------------------|-------------------------------------------------------------------------|-----------|
| Acute Toxicity, Oral          | Category 3                  | H301: Toxic if swallowed                                                | [5][8]    |
| Acute Toxicity, Dermal        | Category 4                  | H312: Harmful in contact with skin                                      | [4]       |
| Acute Toxicity, Inhalation    | Category 4                  | H332: Harmful if inhaled                                                | [4][5]    |
| Skin Corrosion/Irritation     | Category 2                  | H315: Causes skin irritation                                            | [5][8]    |
| Serious Eye Damage/Irritation | Category 2                  | H319: Causes serious eye irritation                                     | [5][8]    |
| STOT - Single Exposure        | Category 3<br>(Respiratory) | H335: May cause respiratory irritation                                  | [5]       |
| STOT - Repeated Exposure      | Category 2                  | H373: May cause damage to organs through prolonged or repeated exposure | [4]       |

## Toxicological Data Summary

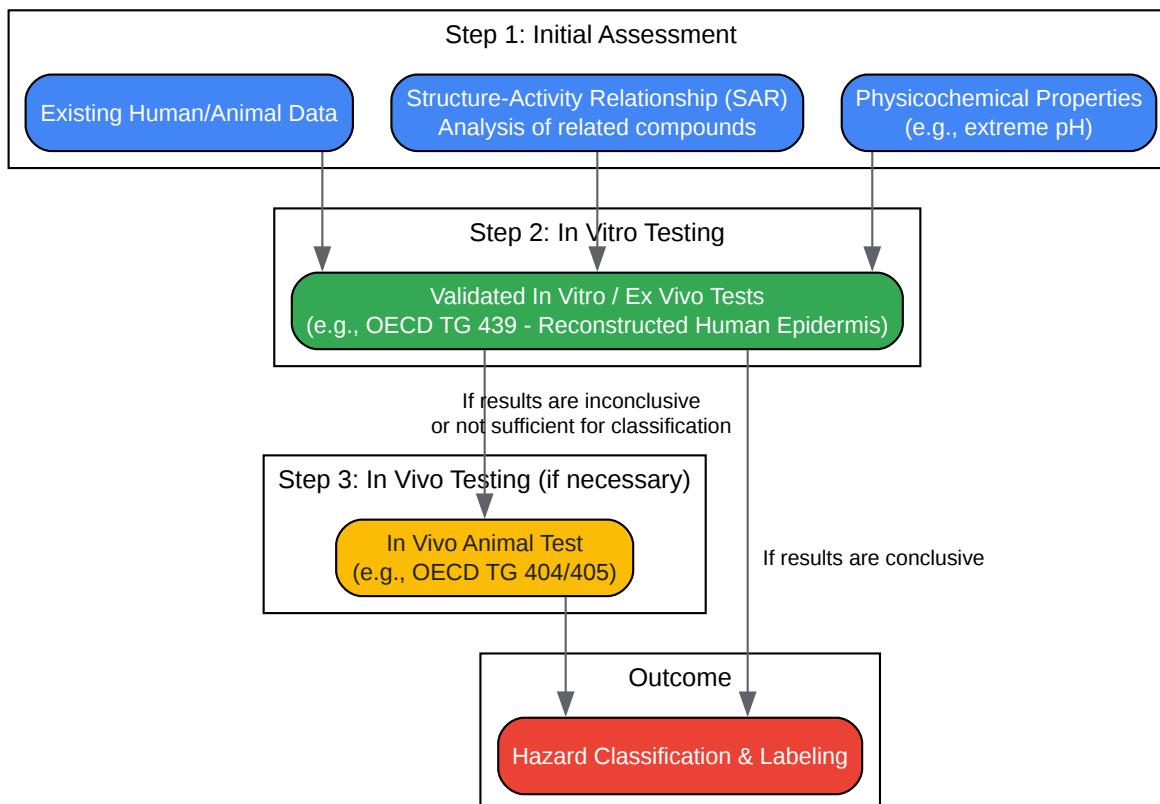
Specific quantitative toxicological data such as median lethal dose (LD50) or lethal concentration (LC50) for **2,4-Dibromoaniline** are not readily available in the reviewed literature. The hazard classifications are based on qualitative assessments and data from structurally related compounds. Prolonged exposure may lead to liver and kidney damage.[2] Like other aromatic amines, it poses a risk of inducing methemoglobinemia.[9]

| Endpoint                  | Species        | Route      | Value                                                                                         | Classification | Source(s)                               |
|---------------------------|----------------|------------|-----------------------------------------------------------------------------------------------|----------------|-----------------------------------------|
| Acute Oral Toxicity       | Rat            | Oral       | No data available<br>(Expected to be in range 50-300 mg/kg bw)                                | Category 3     | <a href="#">[10]</a>                    |
| Acute Dermal Toxicity     | Rabbit/Rat     | Dermal     | No data available<br>(Expected to be in range 1000-2000 mg/kg bw)                             | Category 4     | <a href="#">[10]</a>                    |
| Acute Inhalation Toxicity | Rat            | Inhalation | No data available                                                                             | Category 4     | <a href="#">[4]</a>                     |
| Skin Irritation           | Rabbit         | Dermal     | Irritant                                                                                      | Category 2     | <a href="#">[4]</a> <a href="#">[5]</a> |
| Eye Irritation            | Rabbit         | Ocular     | Irritant                                                                                      | Category 2     | <a href="#">[4]</a> <a href="#">[5]</a> |
| Mutagenicity (Ames)       | S. typhimurium | In vitro   | No definitive data found for this specific compound. Related haloanilines show mixed results. | Not Classified | <a href="#">[11]</a>                    |

## Ecotoxicological Information

Data on the environmental impact of **2,4-Dibromoaniline** is limited. It is advised to prevent its release into the environment as it may be harmful to aquatic life.[\[2\]](#)

| Endpoint                         | Species                       | Duration | Value                        | Source(s)            |
|----------------------------------|-------------------------------|----------|------------------------------|----------------------|
| Aquatic Toxicity                 | Daphnia magna<br>(Water flea) | 48 hours | EC50 = 49 mg/L*              | <a href="#">[12]</a> |
| Persistence and<br>Degradability | -                             | -        | Not readily<br>biodegradable | <a href="#">[2]</a>  |


\*Note: This value is reported for a substance with the internal code FH 3820; its identity as **2,4-Dibromoaniline** could not be definitively confirmed through the searched literature.

## Experimental Protocols

The toxicological classifications of **2,4-Dibromoaniline** are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the methodologies for key toxicological assessments.

## Tiered Approach to Irritation Testing

Modern toxicological assessment follows a tiered or sequential approach to minimize animal testing. Before any in vivo study is conducted, a weight-of-the-evidence analysis is performed, considering all existing data, structure-activity relationships (SAR), and results from validated in vitro methods.[\[8\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

**Caption:** Tiered testing strategy for skin and eye irritation assessment.

## Acute Dermal Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[4][13]

- **Test System:** Healthy, young adult albino rabbits are typically used.
- **Procedure:** A small area of the animal's dorsal skin (approx. 6 cm<sup>2</sup>) is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of water, is applied to the skin under a gauze patch.[4]

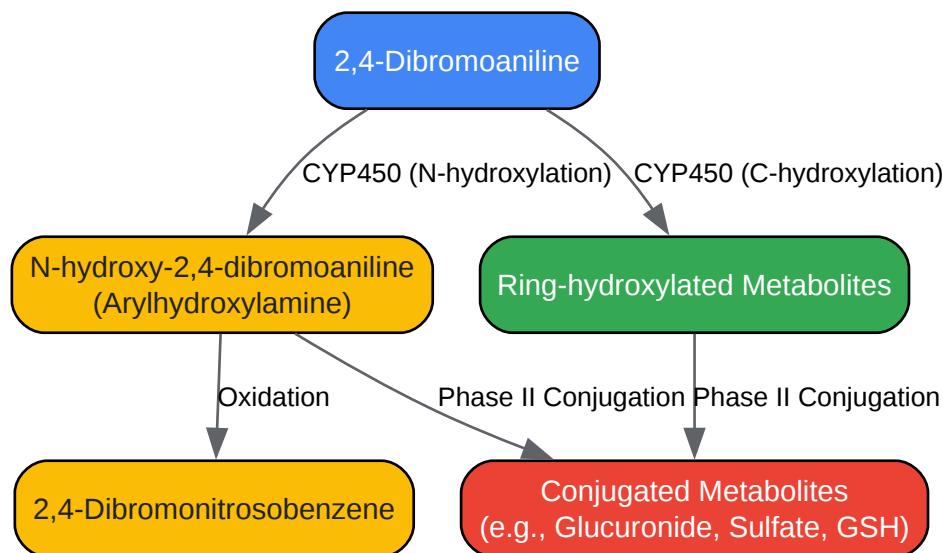
- Exposure: The patch is secured with tape for a 4-hour exposure period.[4]
- Observation: After removal of the patch, the skin is wiped to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period can extend up to 14 days to assess the reversibility of the effects.[4]
- Scoring: Lesions are scored according to a standardized grading system (e.g., Draize scale). The final classification is based on the severity and reversibility of the observed skin reactions.

## Acute Eye Irritation/Corrosion (OECD TG 405)

This protocol assesses the potential of a substance to cause damage to the eye upon a single exposure.[3][6]

- Test System: Healthy, adult albino rabbits are used. The use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[14]
- Procedure: A single dose of the test substance (e.g., 0.1 mL of liquid or not more than 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3]
- Observation: The eyes are examined for lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[6]
- Scoring: Effects are scored using a standardized system. The classification is determined by the severity, persistence, and reversibility of the ocular lesions observed. Animals showing signs of severe or irreversible damage are humanely euthanized.[8]

## Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

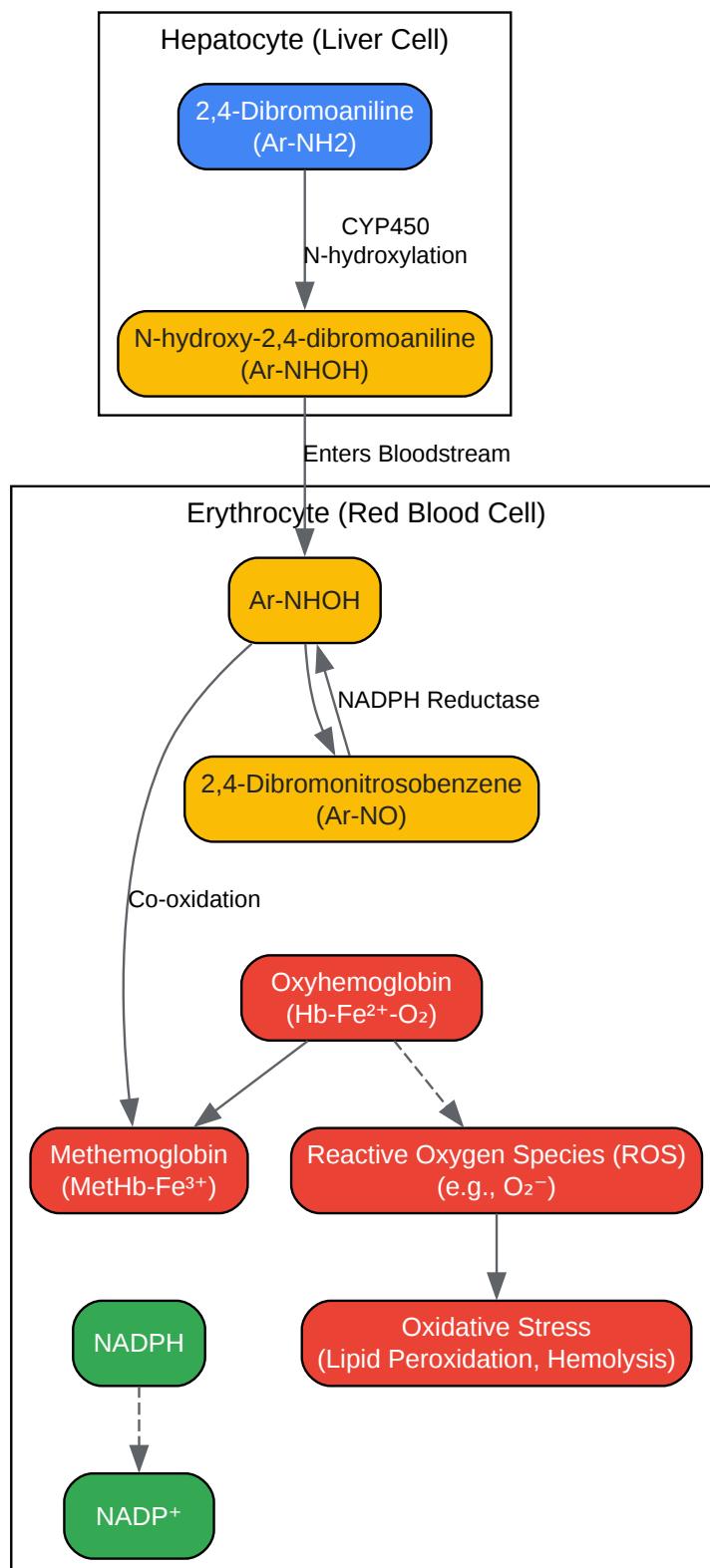

This in vitro assay is widely used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.[15][16]

- Test System: Several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for *Salmonella*, tryptophan for *E. coli*) are used.[16]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (the "S9 mix"). The S9 mix is a homogenate of liver enzymes (typically from rats induced with Aroclor 1254) that simulates mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[15][17]
- Procedure: The tester strains are exposed to various concentrations of the test substance on agar plates containing a minimal amount of the required amino acid.[9]
- Endpoint: If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize the essential amino acid and grow into visible colonies. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative (solvent) control.[15]

## Metabolic and Toxicity Pathways

### Hypothesized Metabolic Pathway

The metabolism of **2,4-Dibromoaniline** has not been specifically detailed in the available literature. However, based on the known metabolic pathways of other aromatic amines and halo-anilines, a primary route involves enzymatic oxidation by cytochrome P450 (CYP450) enzymes in the liver.[3][6] The key initial step is N-hydroxylation, which is a critical activation step leading to toxic metabolites.[12] Other potential pathways include ring hydroxylation and dehalogenation followed by conjugation with glutathione (GSH).[15]




[Click to download full resolution via product page](#)

**Caption:** Hypothesized metabolic pathway for **2,4-Dibromoaniline**.

## Proposed Signaling Pathway of Toxicity: Methemoglobinemia and Oxidative Stress

A primary mechanism of toxicity for many aromatic amines is the induction of methemoglobinemia and oxidative stress within red blood cells (erythrocytes).<sup>[2][4][9]</sup> The N-hydroxylated metabolite is key to this process. It enters the erythrocyte and initiates a futile redox cycle that oxidizes hemoglobin and depletes the cell's reductive capacity, leading to hemolysis and impaired oxygen transport.<sup>[2][4]</sup>



[Click to download full resolution via product page](#)

**Caption:** Proposed toxicity pathway for **2,4-Dibromoaniline** in erythrocytes.

# Handling, Storage, and Personal Protective Equipment (PPE)

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[\[2\]](#)[\[4\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[\[2\]](#)[\[4\]](#)

| Protection Type        | Recommended Equipment                                                                                                                                                                                | Purpose                                          |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|
| Eye/Face Protection    | Chemical safety goggles or glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield may be required for splash hazards.                                                        | To protect eyes and face from dust and splashes. |
| Skin Protection        | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned laboratory coat.                                                                                                               | To prevent skin contact.                         |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of protection should be used in conjunction with engineering controls like a fume hood. | To prevent inhalation of dust particles.         |
| Foot Protection        | Closed-toe and closed-heel shoes must be worn in the laboratory.                                                                                                                                     | To protect feet from spills.                     |

## First Aid and Emergency Procedures

- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
- Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or if you feel unwell.[2][4]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][4]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2][4]
- Notes to Physician: Treat symptomatically. For exposure to aromatic amines, consider monitoring for methemoglobinemia, the onset of which may be delayed.

## Accidental Release and Fire-Fighting Measures

- Accidental Release: Ensure adequate ventilation and wear appropriate PPE. Avoid generating dust. Sweep up the material and shovel it into a suitable, labeled container for disposal. Do not let the product enter drains.[4]
- Fire-Fighting: Use water spray, carbon dioxide (CO<sub>2</sub>), dry chemical powder, or chemical foam.[2][4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NO<sub>x</sub>) and hydrogen bromide.[2]

## Stability and Reactivity

- Reactivity: No specific reactivity hazards are known under normal conditions.
- Chemical Stability: Stable under recommended storage conditions.[3]
- Conditions to Avoid: Incompatible products, excess heat, and dust generation.
- Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [4]

- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO<sub>2</sub>), nitrogen oxides (NO<sub>x</sub>), and hydrogen bromide gas.[4]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [PDF] Reduction of aromatic and heterocyclic aromatic N-hydroxylamines by human cytochrome P450 2S1. | Semantic Scholar [semanticscholar.org]
- 2. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oxidative DNA damage and its repair in rat spleen following subchronic exposure to aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline [aoemj.org]
- 10. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 14. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.joc.5b00014)
- 15. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 16. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.joc.5b00014)
- 17. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Health and safety information for 2,4-Dibromoaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146533#health-and-safety-information-for-2-4-dibromoaniline\]](https://www.benchchem.com/product/b146533#health-and-safety-information-for-2-4-dibromoaniline)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)